molecular formula C10H10ClNO4 B8467385 Ethyl 2-chloro-(3-nitrophenyl)acetate

Ethyl 2-chloro-(3-nitrophenyl)acetate

Cat. No.: B8467385
M. Wt: 243.64 g/mol
InChI Key: NYXXSAXDDGGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-(3-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 2-chloro-2-(3-nitrophenyl)acetate

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)9(11)7-4-3-5-8(6-7)12(14)15/h3-6,9H,2H2,1H3

InChI Key

NYXXSAXDDGGLQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 97 g of ethyl 3-nitromandelate and 69 ml of thionyl chloride is stirred overnight at room temperature. Then a few drops of pyridine are added. After the evolution of gas has ceased, the mixture is stirred for about 2 hours at 100° C. Excess thionyl chloride is evaporated off in a water jet vacuum and the reaction mixture is distilled in a high vacuum. The title compound (b) is obtained in the form of a yellow oil with b.p. 134° C. at 0.06 mbar and with an Rf value of 0.5 on thin-layer silica gel plates in a methylene chloride system.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.